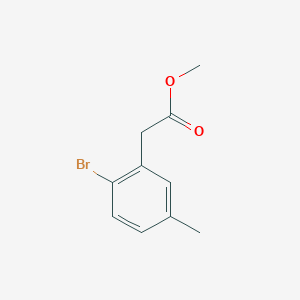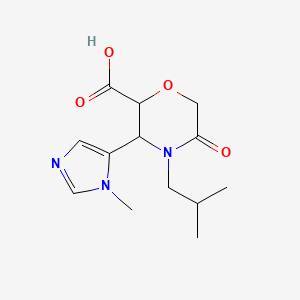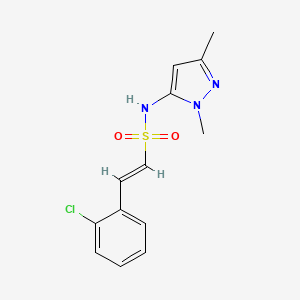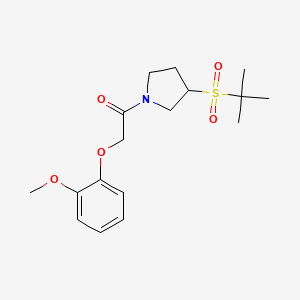![molecular formula C20H22N4O4S2 B2470572 N'-(2-cyanophényl)-N-{2-[1-(thiophène-2-sulfonyl)pipéridin-2-yl]éthyl}éthanediamide CAS No. 898446-61-2](/img/structure/B2470572.png)
N'-(2-cyanophényl)-N-{2-[1-(thiophène-2-sulfonyl)pipéridin-2-yl]éthyl}éthanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-cyanophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H22N4O4S2 and its molecular weight is 446.54. The purity is usually 95%.
BenchChem offers high-quality N1-(2-cyanophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-cyanophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Matériaux photochromes
Les composés photochromes changent de couleur lorsqu'ils sont exposés à la lumière, ce qui les rend précieux pour les dispositifs optiques, les capteurs et le stockage de données. Notre composé subit des réactions de cyclisation et de cyclo-réversion réversibles lorsqu'il est irradié avec de la lumière UV et visible. Ses maxima d'absorption se situent à 501 nm dans l'hexane . Les chercheurs peuvent explorer son potentiel dans les lentilles photochromiques, les fenêtres intelligentes et les matériaux sensibles à la lumière.
Sondes fluorescentes
Les propriétés de fluorescence de notre composé peuvent être exploitées pour l'imagerie biologique et le diagnostic. En attachant cette molécule à des biomolécules spécifiques (par exemple, les protéines, les acides nucléiques), les scientifiques peuvent visualiser les processus cellulaires, étudier les interactions protéine-protéine et détecter les marqueurs de maladies. Son intensité de fluorescence change pendant le photochromisme, fournissant une sonde dynamique .
Chimie médicinale
Les dérivés du thiophène, comme notre composé, ont fasciné les scientifiques en raison de leur potentiel en tant que molécules biologiquement actives. Les chimistes médicinaux peuvent explorer ses caractéristiques structurelles pour concevoir de nouveaux médicaments. Le groupe cyano et la fraction thiophène peuvent jouer un rôle crucial dans la modulation de l'activité biologique . Des études supplémentaires pourraient révéler ses interactions avec les cibles cellulaires.
Photovoltaïque
Compte tenu de son comportement photochrome et de ses propriétés d'absorption, notre composé pourrait trouver des applications dans les dispositifs photovoltaïques. Les chercheurs pourraient explorer son potentiel en tant que matériau de capture de lumière dans les cellules solaires. Sa cyclisation réversible pourrait améliorer la séparation et le transport des charges .
Propriétés
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c21-14-15-6-1-2-8-17(15)23-20(26)19(25)22-11-10-16-7-3-4-12-24(16)30(27,28)18-9-5-13-29-18/h1-2,5-6,8-9,13,16H,3-4,7,10-12H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFMMWBKHPCKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC=CC=C2C#N)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 5-({N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido}methyl)furan-2-carboxylate](/img/structure/B2470491.png)
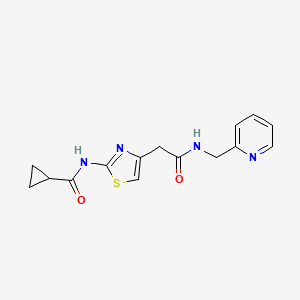

![6-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]pyridine-3-carboxylic acid](/img/structure/B2470494.png)
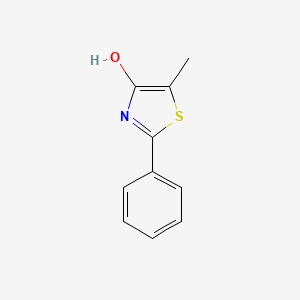
![methyl 3-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2470499.png)
![N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2470500.png)
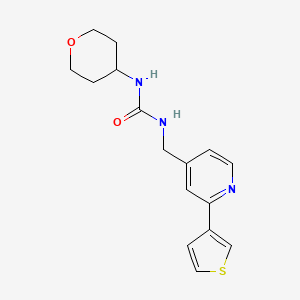
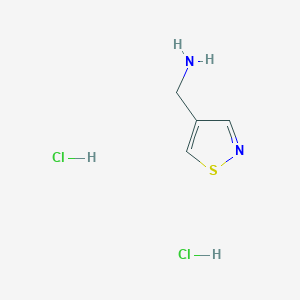
![N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-hydroxypyridine-3-carboxamide](/img/structure/B2470505.png)
